N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
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Overview
Description
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridin-2-ylmethyl intermediate: This can be achieved through the alkylation of pyridine with an appropriate alkyl halide.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide: can be compared with other acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C18H23N3O/c22-17(20-15-16-8-2-5-11-19-16)14-18(9-3-1-4-10-18)21-12-6-7-13-21/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,22) |
InChI Key |
OSQCEEIJQMHVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
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